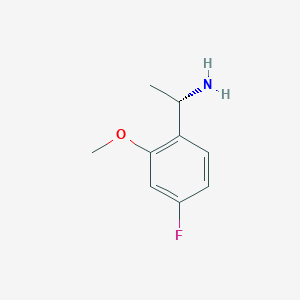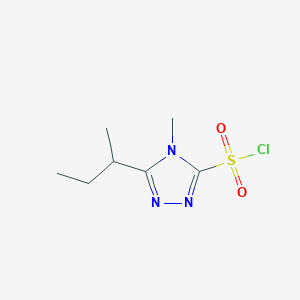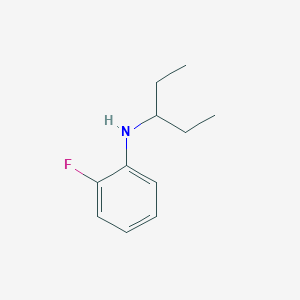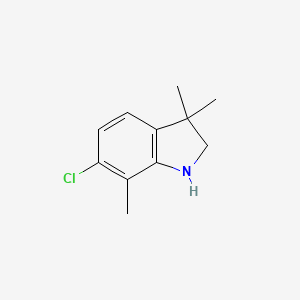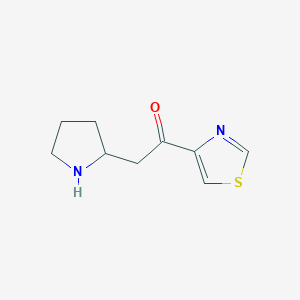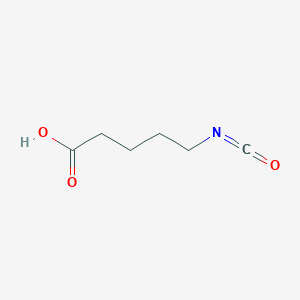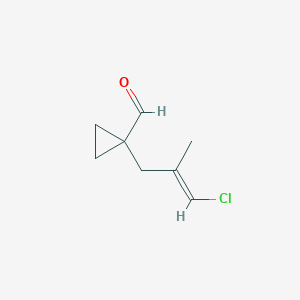
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopropane ring and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde typically involves the reaction of 3-chloro-2-methyl-1-propene with cyclopropane derivatives under specific conditions. One common method includes the use of organolithium reagents to facilitate the addition to carbonyl compounds . The reaction conditions often require low temperatures, such as -110°C, to ensure the stability of intermediates and the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
化学反应分析
Types of Reactions
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization studies.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
相似化合物的比较
Similar Compounds
3-Chloro-2-methyl-1-propene: A precursor in the synthesis of the target compound.
1-Chloro-2-methylpropene: Undergoes similar types of reactions and is used in related synthetic applications.
2-Methyl-2-propen-1-ol: Shares structural similarities and is used in polymerization studies.
Uniqueness
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
属性
分子式 |
C8H11ClO |
|---|---|
分子量 |
158.62 g/mol |
IUPAC 名称 |
1-[(E)-3-chloro-2-methylprop-2-enyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H11ClO/c1-7(5-9)4-8(6-10)2-3-8/h5-6H,2-4H2,1H3/b7-5+ |
InChI 键 |
VKUDQAFAJIQGCS-FNORWQNLSA-N |
手性 SMILES |
C/C(=C\Cl)/CC1(CC1)C=O |
规范 SMILES |
CC(=CCl)CC1(CC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


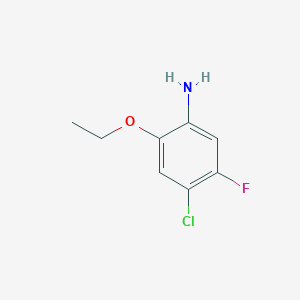
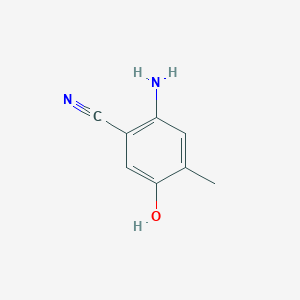
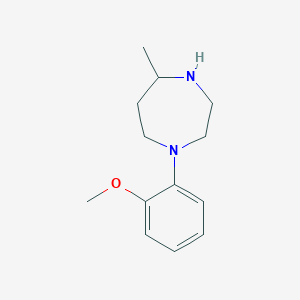
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)

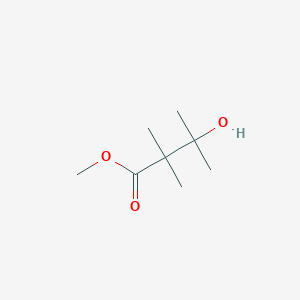
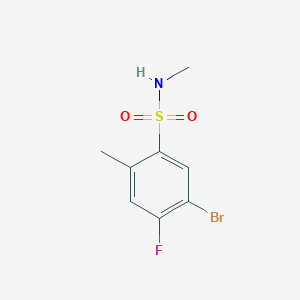
![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)
